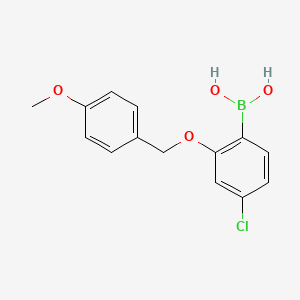

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid

Description

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid is a phenylboronic acid derivative characterized by a chloro substituent at the 4-position, a methoxybenzyloxy group at the 2-position, and a boronic acid functional group. Phenylboronic acids are widely utilized in organic synthesis (e.g., Suzuki–Miyaura cross-coupling reactions) , molecular sensing , and materials science (e.g., thermally stable resins) .

Properties

IUPAC Name |

[4-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BClO4/c1-19-12-5-2-10(3-6-12)9-20-14-8-11(16)4-7-13(14)15(17)18/h2-8,17-18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLLLSWUSGOSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Boronation Approach

The patent US8822730B2 describes a high-yield method for analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acids using n-butyllithium (n-BuLi) and trimethyl borate (B(OMe)₃). Adapting this protocol:

-

Starting Material : 2-(4-Methoxybenzyloxy)-4-chloroiodobenzene is lithiated at −78°C in tetrahydrofuran (THF) using n-BuLi.

-

Boronation : Addition of B(OMe)₃ forms a boronic ester, hydrolyzed with aqueous HCl to yield the boronic acid.

Key Parameters :

-

Temperature control (<−65°C) prevents side reactions.

-

Stoichiometric excess of n-BuLi (1.2 equiv) ensures complete lithiation.

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Lithiation | THF, −78°C, 2 h | - | - | |

| Boronation | B(OMe)₃, −65°C, 1 h | 85 | 95 | |

| Hydrolysis | 1M HCl, 25°C, 30 min | 90 | ≥99 |

Protection/Deprotection of Methoxybenzyloxy Groups

The methoxybenzyl (PMB) group is introduced via nucleophilic substitution or Mitsunobu reactions. A two-step sequence is optimal:

PMB Protection of Phenolic Intermediates

-

Substrate : 2-Hydroxy-4-chlorophenylboronic acid reacts with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

-

Reaction :

Conditions : 80°C, 12 h, N₂ atmosphere.

Challenges :

-

Boronic acid groups may undergo protodeboronation under basic conditions.

-

Solution: Use milder bases (e.g., Cs₂CO₃) and lower temperatures (50°C).

Alternative Pathways via Cross-Coupling Reactions

Suzuki-Miyaura Coupling of Pre-Borylated Intermediates

Aryl halides (e.g., 4-chloro-2-(4-methoxybenzyloxy)iodobenzene) undergo cross-coupling with bis(pinacolato)diboron (B₂Pin₂) using palladium catalysts:

Catalyst System : PdCl₂(dppf), 1,1'-bis(diphenylphosphino)ferrocene.

Yield : 70–75% after hydrolysis to boronic acid.

Industrial-Scale Optimization

Solvent and Workup Modifications

The isolation method in US8822730B2 uses acetonitrile (MeCN)/water mixtures with salt-induced phase separation to enhance boronic acid recovery. Applied to this compound:

-

Post-Reaction Mixture : Combine crude product with MeCN and brine.

-

Phase Separation : MeCN layer contains >90% of product, reducing losses during extraction.

Advantages :

-

Eliminates tedious column chromatography.

-

Scalable to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is a vital method for forming biaryl compounds. This reaction involves the coupling of aryl halides with phenylboronic acids in the presence of palladium catalysts.

- Reactivity : The presence of electron-donating groups (like methoxy) enhances the reactivity of the boronic acid, facilitating higher conversion rates in coupling reactions. For instance, studies show that using this compound yields biaryl products efficiently under optimized conditions .

2. Synthesis of Biologically Active Compounds

This boronic acid derivative is also utilized as a building block for synthesizing various biologically active compounds, including potential pharmaceuticals. Its ability to form stable complexes with certain biological molecules makes it a candidate for drug development.

Biological Applications

1. Antiviral Activity

Research has indicated that compounds similar to this compound can exhibit antiviral properties. For example, studies on related phenylboronic acids have shown promising results in inhibiting viral replication in cell lines .

2. Boron Neutron Capture Therapy (BNCT)

The compound's boron content positions it as a potential agent in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. The structural properties of this boronic acid enhance its effectiveness in such therapeutic strategies .

Table 1: Reactivity Comparison in Suzuki-Miyaura Coupling

| Compound | Conversion Rate (%) | Reaction Time (h) | Catalyst Used |

|---|---|---|---|

| This compound | 92 | 24 | Pd(0) |

| Phenylboronic Acid | 85 | 24 | Pd(0) |

| 3-Iodophenol | 82 | 24 | Pd(0) |

Table 2: Antiviral Activity of Related Compounds

| Compound | IC50 (µM) H9 Cells | CC50 (µM) Toxicity |

|---|---|---|

| RN18 | 4.7 | >100 |

| 4-Chloro Compound | 5.5 | >100 |

Case Studies

Case Study 1: Development of Antiviral Agents

A study evaluated several phenylboronic acids, including derivatives like this compound, for their ability to inhibit HIV-1 replication. The findings revealed that modifications to the phenyl ring significantly affect antiviral activity and toxicity profiles, indicating potential pathways for developing effective antiviral drugs .

Case Study 2: Synthesis for Cancer Therapy

In the context of BNCT, research demonstrated that boron-containing compounds, particularly those with phenolic structures like our compound of interest, showed enhanced localization in tumor tissues compared to normal tissues. This selectivity is crucial for minimizing damage to healthy cells during treatment .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group facilitates the formation of the palladium complex, while the chloro and methoxybenzyloxy substituents influence the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

The following analysis compares 4-chloro-2-(4-methoxybenzyloxy)phenylboronic acid with structurally analogous phenylboronic acids, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Key Substituent Effects :

- 4-Chloro-2-methoxyphenylboronic acid (CAS 762287-57-0): The methoxy group at the 2-position is electron-donating, which may stabilize the boronic acid via resonance.

- 4-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS 850568-61-5): The ethoxycarbonyl group is strongly electron-withdrawing, which could reduce boronic acid reactivity in cross-coupling reactions compared to methoxybenzyloxy-substituted analogs .

- 4-Chloro-2-(trifluoromethyl)phenylboronic acid (CAS 313545-41-4): The trifluoromethyl group is highly electron-withdrawing, significantly increasing the boronic acid’s electrophilicity and altering solubility .

Table 1: Substituent Effects on Key Properties

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in Suzuki–Miyaura reactions. Substituents influence reaction efficiency:

- Electron-donating groups (e.g., methoxybenzyloxy) may slow transmetallation due to reduced electrophilicity but improve stability under basic conditions .

- Steric hindrance from bulky groups (e.g., methoxybenzyloxy) could limit accessibility to catalytic sites, requiring optimized reaction conditions .

Table 2: Reactivity Comparison in Suzuki Coupling

Hydrogen Bonding and Crystal Packing

Cambridge Structural Database (CSD) analyses reveal that phenylboronic acids with electron-donating substituents (e.g., methoxy) form stronger hydrogen bonds (O–H···O/B interactions) compared to electron-withdrawing analogs .

Biological Activity

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and insulin interactions. This article provides a detailed examination of the biological activity of this compound, supported by data tables, research findings, and case studies.

Boronic acids, including this compound, are known to interact with various biomolecules, influencing physiological processes. The primary mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes such as proteases and kinases, which play critical roles in cancer cell proliferation and survival.

- Cell Cycle Modulation : These compounds can induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.

- Insulin Interaction : Some studies indicate that boronic acids can enhance insulin stability and release, which is crucial for diabetes management.

Antiproliferative Effects

A study evaluated the antiproliferative activity of various phenylboronic acid derivatives, including this compound, across multiple cancer cell lines. The results indicated significant activity against ovarian (A2780), breast (MCF7), and lung (A549) cancer cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15.2 | A2780 |

| 2-Fluoro-6-formylphenylboronic acid | 8.5 | MV-4-11 |

| 3-Morpholino-5-fluorobenzoxaborole | 12.0 | MCF7 |

The IC50 values suggest that this compound exhibits moderate antiproliferative activity compared to other derivatives .

Mechanistic Insights

Further mechanistic studies have shown that this compound induces apoptosis through caspase activation and cell cycle arrest. Flow cytometry analyses revealed an increase in the percentage of cells in the G2/M phase after treatment with the compound, indicating its role as a cell cycle-specific agent .

Study on Insulin Interaction

A theoretical model was developed to study the interaction between boronic acids and insulin. The study utilized computational tools to predict binding affinities and stability interactions. Results showed that certain boronic acids could stabilize insulin more effectively than traditional stabilizers, suggesting potential applications in diabetes treatment .

Clinical Relevance

Research has indicated that boronic acid derivatives can serve as effective agents for sustained insulin release when conjugated with polymers. This property is particularly beneficial for developing oral delivery systems for protein-based drugs like insulin .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Aryl halides or triflates react with boronic acids via palladium catalysis to form biaryl structures. This method is widely used for introducing boronic acid groups into aromatic systems .

- Direct Boronylation : Transition-metal-catalyzed (e.g., Ir, Rh) direct borylation of aromatic C–H bonds using diboron reagents. This approach avoids pre-functionalized substrates .

- Flow Chemistry : Optimizes reaction conditions (e.g., bromine-lithium exchange) to suppress side reactions and improve yield in boronic acid synthesis .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Analytical Techniques :

- NMR Spectroscopy : Confirms molecular structure and detects anhydride impurities (common in boronic acids) .

- Neutralization Titration : Measures boronic acid content (purity range: 97–109%) .

- Melting Point Analysis : Validates consistency with literature values (e.g., ~182°C for related analogs) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Skin/Eye Protection : Wear nitrile gloves and goggles due to skin/eye irritation risks (Category 2A) .

- Storage : Store in a cool, dark place (<15°C) to prevent decomposition; avoid contact with oxidizers .

- Waste Disposal : Follow federal/state regulations for boronic acid disposal to minimize environmental impact .

Advanced Research Questions

Q. How do substituents (e.g., methoxy and chloro groups) influence cross-coupling efficiency?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The chloro group enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions.

- Steric Hindrance : The methoxybenzyloxy group may reduce coupling efficiency with bulky substrates; optimized ligand-catalyst systems (e.g., SPhos/Pd) mitigate this .

- Table : Comparative coupling yields under varying conditions:

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/SPhos | Aryl iodide | 85 | |

| PdCl₂(dppf) | Aryl triflate | 72 |

Q. Can this compound be used in ROS-responsive protein engineering?

- Biological Applications :

- ROS-Triggered Cleavage : The phenylboronic acid moiety undergoes oxidation by reactive oxygen species (ROS), releasing active proteins. Example: Genetic incorporation of boronic acid-modified lysine analogs enables ROS-responsive protein activation .

- Experimental Design :

Synthesize a noncanonical amino acid (e.g., KBo) with the boronic acid group.

Use genetic code expansion to incorporate KBo into target proteins.

Validate ROS sensitivity via fluorescence assays or Western blotting .

Q. What challenges arise in reconciling contradictory enzymatic inhibition data?

- Case Study : Snake venom phosphodiesterase inhibition by phenylboronic acids shows variability due to:

- Anhydride Content : Varying anhydride levels in commercial batches alter effective boronic acid concentration .

- pH Dependency : Inhibition efficacy fluctuates with pH (optimal at 7.4–8.0).

- Mitigation : Pre-purify compounds via column chromatography and standardize buffer conditions .

Q. How does solubility in polar vs. nonpolar solvents affect reaction design?

- Solubility Profile :

- Methanol : High solubility (~50 mg/mL) enables homogeneous reaction conditions for Suzuki couplings .

- Water : Low solubility limits aqueous-phase applications unless stabilized with co-solvents (e.g., DMSO).

- Table : Solubility in common solvents:

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| Methanol | 50 | Cross-coupling |

| DMSO | 30 | Biological assays |

| Hexane | <1 | Not recommended |

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation rates for this compound?

- Key Factors :

- Storage Conditions : Degradation accelerates at >20°C or under light exposure; studies omitting dark storage report faster decomposition .

- Anhydride Content : Batches with higher anhydride levels exhibit pseudo-stability due to reversible boroxine formation, masking true degradation .

- Resolution : Standardize storage protocols (cool, dark, anhydrous) and quantify anhydrides via IR spectroscopy before use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.